2-(3-Nitropyridin-2-yl)ethanol
Overview
Description
2-(3-Nitropyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a nitro group (-NO2) at the third position and an ethanol group (-CH2CH2OH) at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-3-nitropyridine with ethanol in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethanol group.
Industrial Production Methods: Industrial production of 2-(3-Nitropyridin-2-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitropyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Nitropyridin-2-yl)acetaldehyde or 2-(3-Nitropyridin-2-yl)acetic acid.
Reduction: 2-(3-Aminopyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitropyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Nitropyridin-2-yl)ethanol depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the ethanol group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the ethanol group, making it less versatile in certain chemical reactions.
2-(3-Aminopyridin-2-yl)ethanol: The amino group provides different reactivity compared to the nitro group.
2-(4-Nitropyridin-2-yl)ethanol: The position of the nitro group affects the compound’s reactivity and applications.
Uniqueness: 2-(3-Nitropyridin-2-yl)ethanol is unique due to the presence of both the nitro and ethanol groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-(3-nitropyridin-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-6-7(9(11)12)2-1-4-8-6/h1-2,4,10H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGKAQUWZNQSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704077 | |
Record name | 2-(3-Nitropyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918153-28-3 | |
Record name | 2-(3-Nitropyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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